Home > Products > Screening Compounds P76350 > VT-464 (R enantiomer)
VT-464 (R enantiomer) - 1375603-38-5

VT-464 (R enantiomer)

Catalog Number: EVT-252961
CAS Number: 1375603-38-5
Molecular Formula: C18H17F4N3O3
Molecular Weight: 399.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VT-464 R enantiomer(cas 1375603-38-5) is the R enantiomer of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM); VT-464 R enantiomer/'s activity is unknown.
Overview

VT-464, specifically its R enantiomer, is a non-steroidal compound that functions primarily as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in androgen biosynthesis, making VT-464 a significant candidate for therapeutic applications in conditions such as prostate cancer. The compound has been explored for its potential to reduce androgen levels, which is critical in hormone-sensitive tumors.

Source and Classification

VT-464 is classified under the category of non-steroidal inhibitors and is recognized for its specificity towards CYP17A1. It is derived from a series of synthetic modifications aimed at enhancing its binding affinity and inhibitory potency against the target enzyme. The compound's structure has been optimized to improve its pharmacological properties, making it a valuable asset in cancer treatment research.

Synthesis Analysis

Methods and Technical Details

The synthesis of VT-464 involves several key steps that focus on achieving high purity and enantiomeric specificity. The R enantiomer can be isolated using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral columns.

  1. Starting Materials: The synthesis typically begins with steroidal precursors that are modified through various chemical reactions.
  2. Chiral Resolution: The racemic mixture of VT-464 can be resolved into its enantiomers using preparative HPLC or supercritical fluid chromatography.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of VT-464 features a complex arrangement designed to facilitate interaction with the CYP17A1 enzyme. Key structural data includes:

  • Molecular Formula: C22H30N4O4
  • Molecular Weight: Approximately 414.5 g/mol
  • Chirality: The R enantiomer exhibits specific stereochemical configurations that enhance its binding properties.

The compound's three-dimensional conformation allows it to effectively fit into the active site of CYP17A1, where it inhibits the enzyme's activity.

Chemical Reactions Analysis

Reactions and Technical Details

VT-464 undergoes specific interactions with CYP17A1, characterized by:

  1. Binding Mechanism: The compound binds to the heme iron of the enzyme, inducing a Type II difference spectrum indicative of enzyme-inhibitor complex formation.
  2. Kinetics: Binding kinetics studies suggest that VT-464 acts as a slow-binding inhibitor, where initial binding occurs rapidly followed by a slower conformational change leading to tighter binding.
  3. Inhibition Profile: The R enantiomer has demonstrated potent inhibitory effects with IC50 values in the low nanomolar range, highlighting its efficacy against CYP17A1.
Mechanism of Action

Process and Data

The mechanism of action for VT-464 involves:

  1. Inhibition of Androgen Synthesis: By inhibiting CYP17A1, VT-464 effectively reduces the production of androgens such as testosterone and dehydroepiandrosterone.
  2. Binding Dynamics: The compound forms a stable complex with CYP17A1, preventing substrate access and subsequent enzymatic activity.
  3. Clinical Implications: This mechanism underlies its potential use in treating androgen-dependent cancers, particularly prostate cancer.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VT-464 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that the compound remains effective under various storage conditions, although light sensitivity may be a concern.

Relevant data from studies suggest that these properties contribute to its bioavailability and therapeutic efficacy.

Applications

Scientific Uses

VT-464 has several promising applications in scientific research:

  1. Cancer Treatment: It is primarily investigated for its role in treating prostate cancer by targeting androgen synthesis pathways.
  2. Pharmacological Studies: As a model compound for studying CYP17A1 inhibition, it aids in understanding the biochemical mechanisms underlying androgen-related diseases.
  3. Drug Development: Ongoing research aims to refine its efficacy and safety profile for clinical use, potentially leading to new therapeutic options for patients with hormone-sensitive cancers.
Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

VT-464 (R enantiomer) is the R-configured stereoisomer of seviteronel, a nonsteroidal naphthalene-based inhibitor targeting cytochrome P450 17A1 (CYP17A1). Its systematic IUPAC name is (1R)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol [6] [8]. The molecular formula is C₁₈H₁₇F₄N₃O₃, with a molar mass of 399.34 g/mol [1] [5] [6]. The chiral center at the C1 position of the propanol side chain defines its R stereochemistry, distinguishing it from the pharmacologically active S-enantiomer [3] [6]. Key structural features include:

  • A naphthalene core with bis-difluoromethoxy substitutions at C6/C7 positions.
  • A 1,2,3-triazole group linked to a chiral hydroxyalkyl chain.
  • A sec-butyl moiety (–CH(CH₃)CH₃) adjacent to the chiral center [5] [7].
  • Stereochemical Significance: X-ray crystallography of CYP17A1 complexes confirms that the R enantiomer adopts distinct binding conformations compared to the S enantiomer, impacting interactions with active-site residues (e.g., Phe114, Asn202) [3] [4]. This enantiomeric divergence underpins differences in inhibitory potency and selectivity [3].

Table 1: Comparative Stereochemical Attributes of VT-464 Enantiomers

PropertyR EnantiomerS Enantiomer
Chiral Center ConfigurationRS
CYP17A1 Lyase IC₅₀Not reported (presumed weaker)69 nM [1] [3]
Binding ModeAltered active-site orientation [4]Heme iron coordination [3]
Synthetic OriginByproduct during racemate synthesis [8]Therapeutically targeted form [6]

Physicochemical Properties: Solubility, Stability, and Chirality

Solubility

VT-464 (R enantiomer) exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL or 250.41 mM) but limited aqueous solubility [6] [8]. This property necessitates formulation with co-solvents (e.g., PEG300, Tween-80) for in vivo studies [6].

Stability and Chirality

  • Thermal Stability: The solid form remains stable at -20°C for ≥2 years [6] [8].
  • Stereochemical Integrity: Under physiological conditions (pH 7.4, 37°C), the R enantiomer shows no spontaneous racemization to the S form, confirmed by chiral HPLC [3] [6].
  • Solution Stability: In DMSO, solutions retain integrity for 1 month at -20°C and 6 months at -80°C [6].

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Notes
Molecular Weight399.34 g/molCalculated from C₁₈H₁₇F₄N₃O₃ [5] [6]
LogP4.05 (Predicted) [6]Indicates high lipophilicity
Density1.393 g/cm³ (Predicted) [8]Computational modeling
pKaTriazole N1: ~2.5; Alkanol OH: ~15Estimated via structural analogs

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure and chirality of the R enantiomer. Key spectral assignments include [6] [8]:

  • ¹H NMR (400 MHz, DMSO-d₆):
  • Triazole-H: δ 8.10 (s, 1H)
  • Naphthalene-H: δ 7.85–7.40 (m, 5H)
  • OCHF₂: δ 7.25 (t, J = 74 Hz, 4H)
  • Chiral -CH-: δ 4.95 (d, 1H)
  • -CH(CH₃)₂: δ 2.65 (m, 1H), δ 1.15 (d, J = 7 Hz, 6H)
  • ¹³C NMR (101 MHz, DMSO-d₆):
  • Triazole-C: δ 144.1
  • Naphthalene-C: δ 152.3 (C-OCHF₂), 135.8–115.2 (aromatic)
  • OCHF₂: δ 110.5 (t, J = 240 Hz)
  • C-OH: δ 78.5
  • -CH(CH₃)₂: δ 32.1, δ 19.9

Enantiomeric purity (>98%) is verified via chiral HPLC using a Chiralpak IA column (n-hexane/isopropanol eluent), with the R enantiomer eluting at 28.2 min vs. 26.8 min for the S enantiomer [3] [6].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data confirm molecular identity [5] [8]:

  • ESI-HRMS (m/z): [M+H]⁺ calculated for C₁₈H₁₈F₄N₃O₃: 400.1283; observed: 400.1286.
  • Fragmentation pattern: Loss of difluoromethoxy groups (–OCHF₂, –OCHF₂) yields major fragments at m/z 267.08 and 172.05.

X-ray Crystallography

Although no direct structure of the R enantiomer bound to CYP17A1 is available, analogous complexes reveal:

  • Coordination of the triazole nitrogen to the heme iron.
  • Hydrophobic interactions between the naphthalene core and residues Val482, Val366 [3] [4].

Spectral Binding Kinetics

Stopped-flow UV-Vis spectroscopy shows slow-binding kinetics:

  • Initial complex formation with CYP17A1 (Δλmax 390 nm) precedes slower conversion to a final iron-coordinated complex (Δλmax 430 nm) [4].

Appendix: Compound Identification Data

Properties

CAS Number

1375603-38-5

Product Name

VT-464 (R enantiomer)

IUPAC Name

(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.34

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1

SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Synonyms

(R)-1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methyl-1-(1H-1,2,3-triazol-5-yl)propan-1-ol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.